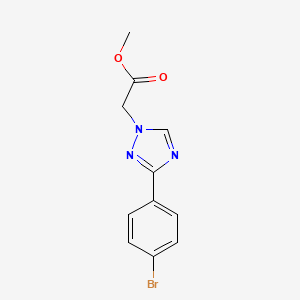

Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate

Description

Properties

Molecular Formula |

C11H10BrN3O2 |

|---|---|

Molecular Weight |

296.12 g/mol |

IUPAC Name |

methyl 2-[3-(4-bromophenyl)-1,2,4-triazol-1-yl]acetate |

InChI |

InChI=1S/C11H10BrN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3 |

InChI Key |

QREYOPDZRFDTIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Triazole Core Formation

The synthesis begins with constructing the 1,2,4-triazole ring. Cyclocondensation of 4-bromobenzohydrazide with methyl cyanoacetate under reflux in ethanol (4–6 hours) forms the triazole backbone. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the cyanoacetate, followed by cyclization.

Reaction Conditions

Acetate Side Chain Introduction

The methyl acetate moiety is introduced via alkylation. The triazole intermediate reacts with methyl chloroacetate in the presence of triethylamine (TEA) as a base:

$$

\text{Triazole} + \text{ClCH}2\text{COOCH}3 \xrightarrow{\text{TEA, DCM}} \text{Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate}

$$

Optimized Parameters

Limitations

- Long Reaction Times : Total synthesis requires 6–8 hours.

- Moderate Yields : Cumulative yields range from 44–50% due to intermediate purification losses.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation (MWI) reduces the triazole formation step from 4 hours to 2–3 minutes. A mixture of 4-bromobenzohydrazide and methyl cyanoacetate in ethanol is irradiated at 120°C under pressurized conditions.

Key Advantages

One-Pot Alkylation

The alkylation step is integrated into the same reaction vessel post-cyclocondensation. Propargyl bromide replaces methyl chloroacetate, enabling click chemistry downstream:

$$

\text{Triazole} + \text{HC≡CCH}_2\text{Br} \xrightarrow{\text{MWI, 100°C}} \text{Propargylated Intermediate}

$$

Conditions

Electrochemical Synthesis Methods

Triazole Formation via Anodic Oxidation

A novel approach employs an undivided electrochemical cell with a graphite anode and platinum cathode. Hydrazones derived from 4-bromobenzaldehyde react with cyanamides in methanol under constant current (10 mA/cm²):

$$

\text{4-Bromobenzaldehyde hydrazone} + \text{Cyanamide} \xrightarrow{\text{KI, K}3\text{PO}4, \text{Electrolysis}} \text{Triazole}

$$

Optimized Parameters

Solvent-Free Esterification

The methyl acetate group is introduced via electrochemical esterification using methyl acetate as both solvent and reagent. The reaction occurs at 50°C with a nickel cathode, achieving 94% yield in 30 minutes.

Comparative Analysis of Preparation Methods

Table 1: Performance Metrics Across Synthesis Strategies

| Method | Total Time (h) | Overall Yield (%) | Energy Consumption (kWh/mol) | Scalability |

|---|---|---|---|---|

| Conventional | 6–8 | 44–50 | 12.5 | Moderate |

| Microwave-Assisted | 0.5–1 | 78–82 | 2.8 | High |

| Electrochemical | 1.5–2 | 82–85 | 4.2 | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The triazole ring and the ester group can participate in oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Substitution Reactions: Products with different substituents on the phenyl ring.

Oxidation: Oxidized derivatives of the triazole ring or the ester group.

Reduction: Reduced forms of the triazole ring or the ester group.

Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be explored for its potential as a therapeutic agent.

Materials Science: Triazole derivatives are used in the development of advanced materials, including polymers and coordination complexes.

Biological Studies: The compound can be used as a probe to study biological processes and interactions due to its unique chemical structure.

Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to form strong interactions with metal ions and other biomolecules, which can influence its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Comparison with Unsubstituted Triazole Esters

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate (CAS 106535-16-4) This compound lacks the 4-bromophenyl substituent, resulting in reduced molecular weight (141.13 g/mol vs. 296.12 g/mol for the brominated derivative) and lower lipophilicity. However, its simpler structure allows for easier synthetic accessibility .

| Property | Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate | Methyl 2-(1H-1,2,4-triazol-1-yl)acetate |

|---|---|---|

| Molecular Formula | C₁₁H₁₀BrN₃O₂ | C₅H₇N₃O₂ |

| Molecular Weight (g/mol) | 296.12 | 141.13 |

| Key Substituent | 4-Bromophenyl | None |

| Potential Bioactivity | Enhanced fungicidal/insecticidal activity (theorized) | Limited, used as synthetic intermediate |

Comparison with 1,2,3-Triazole Derivatives

[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate This compound features a 1,2,3-triazole core instead of 1,2,4-triazole. The 1,2,3-triazole ring exhibits distinct electronic properties and hydrogen-bonding capabilities due to nitrogen atom positioning. The dihedral angle between the bromophenyl and triazole rings (~6.3°) in this derivative is comparable to that observed in 1,2,4-triazole analogs, suggesting similar steric constraints . However, 1,2,3-triazoles are more commonly associated with click chemistry applications, whereas 1,2,4-triazoles are prioritized in agrochemicals due to their metabolic stability .

Comparison with Halogen-Substituted Triazole Agrochemicals

Epoxiconazole (CAS 133855-98-8)

Epoxiconazole, a commercial fungicide, shares the 1,2,4-triazole core but incorporates a chlorophenyl and fluorophenyl group on an oxirane ring. The halogen atoms (Cl, F) enhance its binding to fungal cytochrome P450 enzymes, while the oxirane moiety increases systemic mobility in plants. In contrast, the acetoxy methyl ester in this compound may limit translocation but improve hydrolytic stability .

Comparison with Sulfur-Containing Triazole Derivatives

However, sulfur-containing triazoles often exhibit higher reactivity and lower environmental persistence compared to halogenated derivatives like this compound .

Biological Activity

Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

- IUPAC Name : this compound

- Molecular Formula : C11H10BrN3O2

- Molecular Weight : 292.12 g/mol

- CAS Number : 1416347-18-6

Synthesis

The compound can be synthesized through a variety of methods, often involving the reaction of 4-bromophenyl derivatives with triazole precursors. This includes the use of copper-catalyzed reactions which enhance yields and purity. The synthesis typically employs standard organic chemistry techniques such as refluxing in solvents like dimethyl sulfoxide (DMSO) under controlled temperatures.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.67 µM |

| Escherichia coli | 31.25 µM |

| Candida albicans | 61.25 µM |

These results suggest that the compound may be effective against both gram-positive and gram-negative bacteria as well as fungi .

Antitubercular Activity

The compound's structural similarity to other triazole derivatives suggests potential activity against Mycobacterium tuberculosis (Mtb). In studies assessing the inhibition of DprE1 (a crucial enzyme in the Mtb cell wall biosynthesis), compounds with similar structures exhibited MIC values ranging from 1.56 to ≥25.0 µg/mL, indicating that modifications in the triazole structure can significantly enhance biological activity .

Study on Antimicrobial Efficacy

In a recent study examining the antimicrobial efficacy of various triazole compounds, this compound was included in a series of tests against common pathogens. The findings highlighted its effectiveness compared to standard antibiotics like kanamycin, particularly against resistant strains .

Safety Profile Assessment

Safety assessments conducted using mouse fibroblast (3T3) cell lines showed that concentrations up to 50 µg/mL were tolerated without significant cytotoxic effects. This indicates a favorable safety profile for further development and testing in vivo .

Q & A

Q. What are the established synthetic routes for Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate, and what key reaction conditions influence yield?

The compound is synthesized via cyclocondensation or nucleophilic substitution reactions. A common approach involves reacting hydrazine derivatives with esters under reflux in ethanol with catalytic acetic acid . Key factors include stoichiometry, solvent choice, and reaction temperature. For example, refluxing at 80–100°C for 4–6 hours optimizes triazole ring formation. Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound?

Structural confirmation employs:

- NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks.

- IR spectroscopy to identify functional groups (e.g., ester C=O at ~1700 cm⁻¹).

- Mass spectrometry for molecular ion validation (e.g., m/z 295.1 for [M+H]⁺).

- Single-crystal X-ray diffraction to resolve bond lengths, angles, and spatial arrangement of the 4-bromophenyl and triazole moieties .

Advanced Research Questions

Q. How does the electronic nature of the 4-bromophenyl substituent influence the reactivity of the triazole ring in further functionalization?

The electron-withdrawing bromine atom on the phenyl ring deactivates the triazole’s N-atoms, directing electrophilic substitution to the 5-position of the triazole. Computational studies (DFT) suggest enhanced stability of intermediates in nucleophilic attacks due to resonance effects . Experimental validation involves comparing reaction rates with non-brominated analogs.

Q. How can researchers address discrepancies in reported biological activities of structurally similar triazole derivatives?

Contradictions in bioactivity data (e.g., IC₅₀ values) may arise from:

- Assay variability : Differences in cell lines, incubation times, or solvent systems (DMSO vs. aqueous buffers).

- Purity : Impurities >5% can skew results; HPLC purity >98% is recommended.

- Structural analogs : Subtle changes (e.g., bromine vs. chlorine substitution) drastically alter pharmacokinetics. Mitigation strategies include standardized bioassays (e.g., ISO-certified protocols) and comparative studies under controlled conditions .

Q. What in vitro and in silico methodologies are appropriate to evaluate the bioactivity and structure-activity relationships (SAR) of this compound?

- In vitro :

- Enzyme inhibition assays (e.g., CYP450 isoforms) with UV-Vis kinetic monitoring.

- Cytotoxicity screening using MTT assays on cancer cell lines.

- Radioligand binding studies (e.g., ¹⁸F-labeled analogs for PET imaging) .

- In silico :

- Molecular docking (AutoDock Vina) to predict binding affinities for target receptors.

- Pharmacophore modeling to identify critical functional groups for activity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.